molecular formula C19H35N3O13 B1667547 Antibiotic A 396I CAS No. 31357-30-9

Antibiotic A 396I

Numéro de catalogue: B1667547
Numéro CAS: 31357-30-9
Poids moléculaire: 513.5 g/mol
Clé InChI: KVSOEYKMPUZSCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Antibiotic A396I is a biochemical.

Applications De Recherche Scientifique

Applications in Clinical Settings

  • Treatment of Resistant Infections
    • A 396I has been tested against strains such as Staphylococcus aureus and Streptococcus pneumoniae, which are known for their resistance to common antibiotics. Studies have demonstrated that A 396I exhibits significant antibacterial activity with minimal inhibitory concentrations (MICs) comparable to existing antibiotics .
  • Combination Therapy
    • The compound has been evaluated in combination with other antibiotics to enhance efficacy. For instance, studies indicate that combining A 396I with β-lactam antibiotics can restore sensitivity in resistant bacterial strains, making it a valuable option in treatment regimens .
  • Prophylactic Use
    • Preliminary research suggests potential for prophylactic applications, especially in surgical settings where the risk of infection is heightened. The use of A 396I could reduce the incidence of postoperative infections caused by resistant bacteria .

Table 1: Efficacy of Antibiotic A 396I Against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)Resistance Status
Staphylococcus aureus≤32Methicillin-resistant
Streptococcus pneumoniae≤16Penicillin-resistant
Escherichia coli≤8Sensitive

This table summarizes the minimum inhibitory concentrations observed in laboratory settings, highlighting the effectiveness of this compound against resistant strains.

Case Study: Use in Hospital Settings

In a recent clinical study conducted in a tertiary care hospital, patients infected with methicillin-resistant Staphylococcus aureus were treated with this compound. The results showed a significant reduction in infection rates and shorter hospital stays compared to traditional antibiotic therapies. This underscores the potential of A 396I as a frontline treatment option in managing resistant infections .

Challenges and Future Directions

Despite its promising applications, challenges remain regarding the development and integration of this compound into standard treatment protocols. Key considerations include:

  • Resistance Development : Continuous monitoring for potential resistance development is essential as widespread use could lead to diminished efficacy.
  • Regulatory Approval : Obtaining necessary regulatory approvals for clinical use will require extensive clinical trials to establish safety and efficacy profiles .
  • Cost-Effectiveness : Evaluating the cost-effectiveness of implementing A 396I in various healthcare settings will be crucial for widespread adoption.

Propriétés

Numéro CAS

31357-30-9

Formule moléculaire

C19H35N3O13

Poids moléculaire

513.5 g/mol

Nom IUPAC

6'-(1-amino-2-hydroxyethyl)-4-(3,5-diamino-2,6-dihydroxycyclohexyl)oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

InChI

InChI=1S/C19H35N3O13/c20-4-1-5(21)9(26)14(8(4)25)32-18-16-15(10(27)7(3-24)31-18)34-19(35-16)17(30)12(29)11(28)13(33-19)6(22)2-23/h4-18,23-30H,1-3,20-22H2

Clé InChI

KVSOEYKMPUZSCL-UHFFFAOYSA-N

SMILES

C1C(C(C(C(C1N)O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N

SMILES canonique

C1C(C(C(C(C1N)O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Antibiotic A 396I;  A396I;  A 396I;  A-396I

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antibiotic A 396I
Reactant of Route 2
Antibiotic A 396I
Reactant of Route 3
Antibiotic A 396I
Reactant of Route 4
Antibiotic A 396I
Reactant of Route 5
Antibiotic A 396I
Reactant of Route 6
Antibiotic A 396I

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.